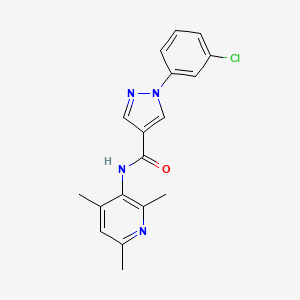![molecular formula C13H15BrN4O B7662849 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the benzamide family of compounds and is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further supporting its potential as a cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, this compound has also been shown to modulate the activity of certain enzymes that are involved in the regulation of blood pressure and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research on 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide. One area of interest is the development of new cancer therapies based on this compound, either alone or in combination with other drugs. Another potential direction is the study of the antibacterial and antifungal properties of this compound, which may lead to the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and pharmacology.
Métodos De Síntesis
The synthesis of 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the preparation of 4-methyl-1,2,4-triazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-5-bromo-1-methylbenzene to produce the desired compound.
Aplicaciones Científicas De Investigación
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide has been extensively studied for its potential applications in medicine and pharmacology. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. In addition, this compound has also been shown to have antibacterial and antifungal properties, suggesting that it may have potential as a new class of antibiotics.
Propiedades
IUPAC Name |
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-5-10(7-11(14)6-9)13(19)15-4-3-12-17-16-8-18(12)2/h5-8H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRFJXYELSUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![(3S)-1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7662836.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7662854.png)

![N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
